molecular formula C7H8O2 B1680746 Salicyl alcohol CAS No. 90-01-7

Salicyl alcohol

Cat. No. B1680746
CAS RN: 90-01-7
M. Wt: 124.14 g/mol
InChI Key: CQRYARSYNCAZFO-UHFFFAOYSA-N
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Patent
US08207198B2

Procedure details

A solution of 2-hydroxybenzyl alcohol (5 g, 40 mmol) in methanol (25 mL) was heated in a sealed vessel at 150° C. for 4 hours. The reaction mixture was then concentrated in vacuo and the residue was purified by fractional distillation (90° C./10 mm Hg) to afford the title compound as a colourless liquid in 58% yield, 3.22 g. LRMS APCI m/z 137 [M−H]−
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[CH3:10]O>>[CH3:10][O:5][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by fractional distillation (90° C./10 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
COCC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.